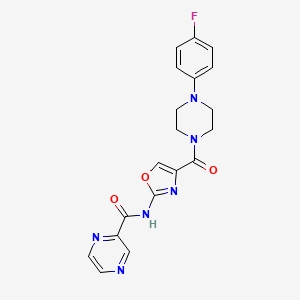
N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The fluorophenyl group attached to the piperazine ring could potentially enhance the compound’s ability to penetrate biological membranes .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by several functional groups, including the piperazine ring, the fluorophenyl group, the oxazolyl group, and the pyrazine-2-carboxamide group. These groups could potentially influence the compound’s reactivity and interactions with biological targets .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of chemical transformations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorophenyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications
Medicinal Chemistry and Drug Development
The piperazine moiety plays a crucial role in drug design due to its diverse biological and pharmaceutical activities. Several drugs incorporate piperazine derivatives, including:
- Cyclization of 1,2-Diamine Derivatives with Sulfonium Salts : The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate leads to protected piperazines. Deprotection followed by intramolecular cyclization yields piperazinopyrrolidinones .
- Chiral Piperazines via Aza-Michael Addition : Chamakuri et al. reported the synthesis of 2-substituted chiral piperazines by reacting protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Metabolite Studies
- Major Metabolite of Niaparazine : Niaparazine, a sedative and hypnotic drug, undergoes metabolism to yield 1-(4-fluorophenyl)piperazine .
Antibacterial Properties
- Some derivatives with 4-benzoyl substituents at the 7-(4-carbopiperazin-1-yl) position exhibit stronger bactericidal effects against Gram-negative species .
Crystal Structures
Mechanism of Action
properties
IUPAC Name |
N-[4-[4-(4-fluorophenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN6O3/c20-13-1-3-14(4-2-13)25-7-9-26(10-8-25)18(28)16-12-29-19(23-16)24-17(27)15-11-21-5-6-22-15/h1-6,11-12H,7-10H2,(H,23,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLFCJCRMVVTLAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=COC(=N3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-(4-fluorophenyl)piperazine-1-carbonyl)oxazol-2-yl)pyrazine-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

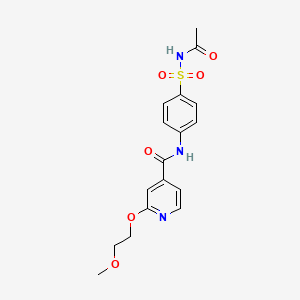
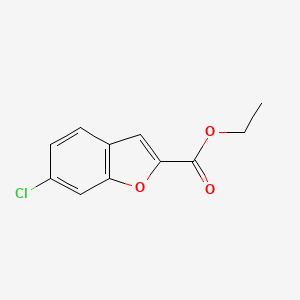
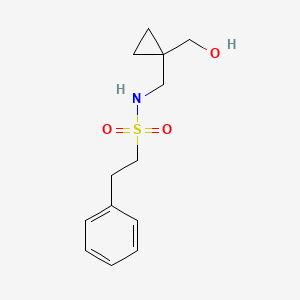
![2-[(2-Pyridinylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B2843626.png)

![2-[(4-Chlorophenyl)methyl]-2-methylpyrrolidine hydrochloride](/img/structure/B2843628.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2843629.png)
![6-[(4-Methylphenyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde oxime](/img/structure/B2843630.png)

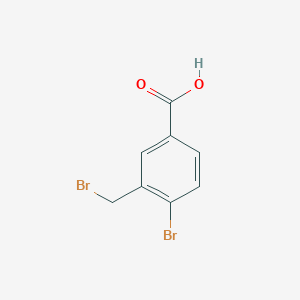

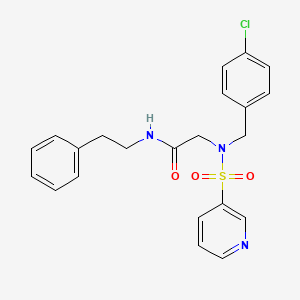
![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(thiophen-2-yl)ethanone](/img/structure/B2843638.png)
![5-Butylsulfanyl-7-(3,4-dimethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2843639.png)